Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound with a unique structure that includes an oxazole ring, a nitrophenyl group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving an appropriate precursor. The nitrophenyl group can be introduced via nitration of an aromatic compound, followed by coupling with the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-Methylbenzylphosphonate: Shares a similar phosphonate ester group but lacks the oxazole and nitrophenyl groups.
Diethyl p-Tolylmethylphosphonate: Similar structure but with different substituents on the aromatic ring.
Uniqueness
Diethyl (5-{[(4-methylphenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H24N3O6P |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-[(4-methylphenyl)methyl]-2-(4-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H24N3O6P/c1-4-28-31(27,29-5-2)21-20(22-14-16-8-6-15(3)7-9-16)30-19(23-21)17-10-12-18(13-11-17)24(25)26/h6-13,22H,4-5,14H2,1-3H3 |
InChI Key |
CBAQESFGDIFGMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)C)OCC |
Origin of Product |
United States |
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